molecular formula C6H2K2O4 B14740643 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt CAS No. 2881-40-5

2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt

Cat. No.: B14740643
CAS No.: 2881-40-5
M. Wt: 216.27 g/mol
InChI Key: IUMCPOTVJAMFIA-UHFFFAOYSA-L
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Description

2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt, also known as dipotassium 2,5-dihydroxy-1,4-benzoquinone, is an organic compound with the molecular formula (C_6H_2K_2O_4). This compound is a derivative of 2,5-dihydroxy-1,4-benzoquinone, where the hydrogen atoms of the hydroxyl groups are replaced by potassium ions. It is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt typically involves the reaction of 2,5-dihydroxy-1,4-benzoquinone with potassium hydroxide. The reaction is carried out in an aqueous medium, where the potassium hydroxide acts as a base to deprotonate the hydroxyl groups, resulting in the formation of the dipotassium salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using large reactors and controlled reaction conditions to ensure high yield and purity. The process involves the careful addition of potassium hydroxide to a solution of 2,5-dihydroxy-1,4-benzoquinone, followed by purification steps such as filtration and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of higher oxidation state quinones.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinone derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in various biochemical pathways. Its molecular targets include enzymes and proteins involved in oxidative stress and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxy-1,4-benzoquinone: The parent compound, which lacks the potassium ions.

    2,3,5,6-Tetrahydroxy-1,4-benzoquinone: A similar compound with additional hydroxyl groups.

    2,5-Dihydroxy-3-pentadecylcyclohexa-2,5-diene-1,4-dione: A derivative with a long alkyl chain.

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt is unique due to its potassium ions, which enhance its solubility in water and influence its chemical reactivity. This makes it particularly useful in aqueous reactions and biological studies.

Properties

CAS No.

2881-40-5

Molecular Formula

C6H2K2O4

Molecular Weight

216.27 g/mol

IUPAC Name

dipotassium;3,6-dioxocyclohexa-1,4-diene-1,4-diolate

InChI

InChI=1S/C6H4O4.2K/c7-3-1-4(8)6(10)2-5(3)9;;/h1-2,7,10H;;/q;2*+1/p-2

InChI Key

IUMCPOTVJAMFIA-UHFFFAOYSA-L

Canonical SMILES

C1=C(C(=O)C=C(C1=O)[O-])[O-].[K+].[K+]

Origin of Product

United States

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